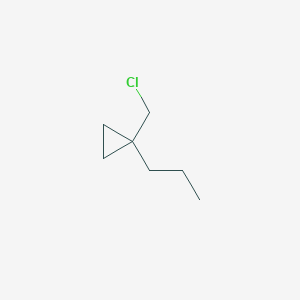
1-(Chloromethyl)-1-propylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-1-propylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a chloromethyl group and a propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-propylcyclopropane can be achieved through several methods. One common approach involves the chloromethylation of cyclopropane derivatives. This reaction typically uses chloromethylating agents such as chloromethyl methyl ether or formaldehyde in the presence of a strong acid catalyst like hydrochloric acid or zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and efficiency, often using continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize by-products .
化学反应分析
Types of Reactions
1-(Chloromethyl)-1-propylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents.
Major Products
Substitution: Alcohols, amines, thioethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrocarbons, alcohols.
科学研究应用
1-(Chloromethyl)-1-propylcyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(Chloromethyl)-1-propylcyclopropane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function . The cyclopropane ring’s strain energy may also play a role in its reactivity, making it more susceptible to certain chemical transformations .
相似化合物的比较
Similar Compounds
1-(Chloromethyl)cyclopropane: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain contexts.
1-Propylcyclopropane: Lacks the chloromethyl group, reducing its electrophilic reactivity.
1-(Bromomethyl)-1-propylcyclopropane: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness
1-(Chloromethyl)-1-propylcyclopropane is unique due to the combination of the chloromethyl and propyl groups on the cyclopropane ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
属性
分子式 |
C7H13Cl |
|---|---|
分子量 |
132.63 g/mol |
IUPAC 名称 |
1-(chloromethyl)-1-propylcyclopropane |
InChI |
InChI=1S/C7H13Cl/c1-2-3-7(6-8)4-5-7/h2-6H2,1H3 |
InChI 键 |
DBOJBEPGJBHGGV-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


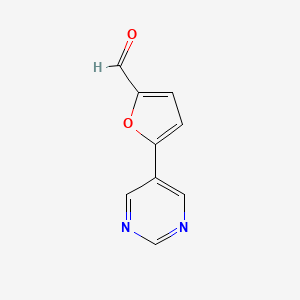
![2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13195366.png)
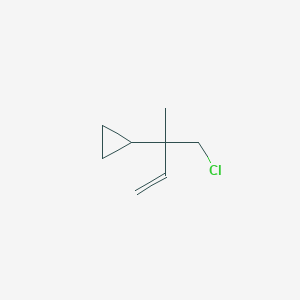
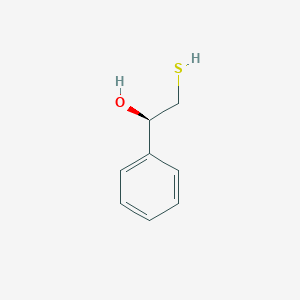
![2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195390.png)
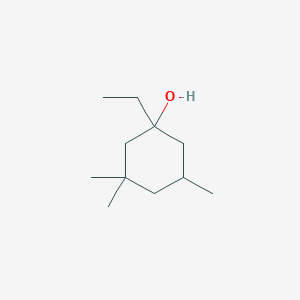
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol](/img/structure/B13195395.png)
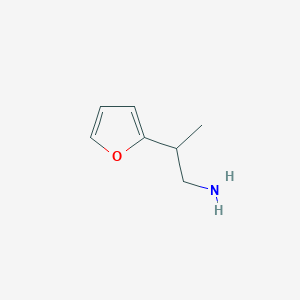
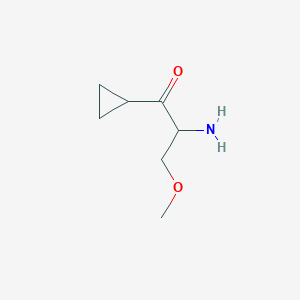
![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13195406.png)
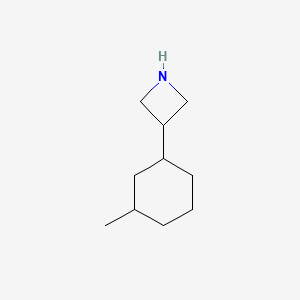
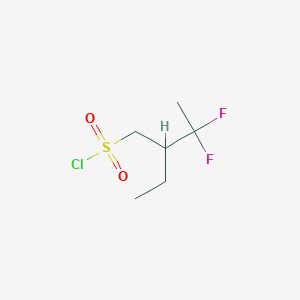
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)

